2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone
Overview
Description
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone is a complex organic compound that features a benzodioxin ring fused with a piperazine moiety
Preparation Methods
The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone typically involves multiple steps. One common route includes the reaction of 1,4-benzodioxane with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide to produce the final compound .
Chemical Reactions Analysis
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s derivatives are explored for their antibacterial and antifungal properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the prevention of bacterial growth or the modulation of neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar compounds include other benzodioxin derivatives and piperazine-based molecules. For example:
1,4-Benzodioxane: Shares the benzodioxin ring but lacks the piperazine moiety.
3-Methoxybenzamide derivatives: These compounds have similar structural features but differ in their functional groups and overall reactivity.
The uniqueness of 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(3-methoxybenzoyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-6-4-5-15(13-16)20(24)22-9-11-23(12-10-22)21(25)19-14-27-17-7-2-3-8-18(17)28-19/h2-8,13,19H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSJZDYARZIXAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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